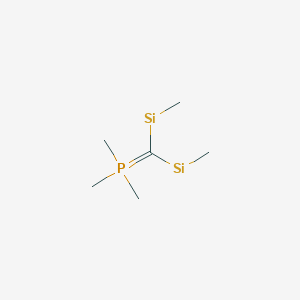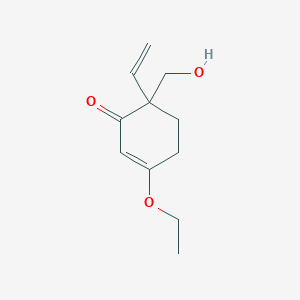
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclohexene ring with various functional groups attached, including an ethenyl group, an ethoxy group, and a hydroxymethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with appropriate reagents to introduce the ethenyl, ethoxy, and hydroxymethyl groups. For example, the ethenyl group can be introduced via a Heck reaction, while the ethoxy group can be added through an etherification reaction. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the ethenyl, ethoxy, and hydroxymethyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one include:
Cyclohexenone derivatives: Compounds with similar cyclohexene ring structures but different functional groups.
Cyclohexanol derivatives: Compounds with hydroxyl groups attached to the cyclohexane ring.
Cyclohexane derivatives: Compounds with various substituents attached to the cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate for the synthesis of a wide range of products.
Properties
CAS No. |
63522-56-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
6-ethenyl-3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O3/c1-3-11(8-12)6-5-9(14-4-2)7-10(11)13/h3,7,12H,1,4-6,8H2,2H3 |
InChI Key |
PIRAKXGVUBDEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(CO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
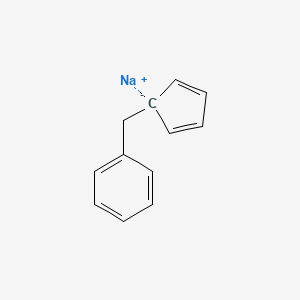
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
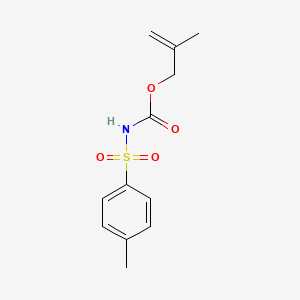
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
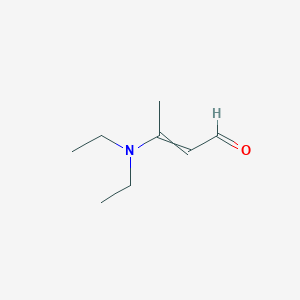
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

